molecular formula C23H23FN4O3 B10988878 2-{1-[2-(3-fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-[(1-methyl-1H-indol-3-yl)methyl]acetamide

2-{1-[2-(3-fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-[(1-methyl-1H-indol-3-yl)methyl]acetamide

Katalognummer: B10988878
Molekulargewicht: 422.5 g/mol
InChI-Schlüssel: WEKYJSTZBTTXGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-{1-[2-(3-fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-[(1-methyl-1H-indol-3-yl)methyl]acetamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a fluorophenyl group, an imidazolidinone ring, and an indole moiety, making it an interesting subject for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(3-fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-[(1-methyl-1H-indol-3-yl)methyl]acetamide typically involves multiple steps, including the formation of the imidazolidinone ring and the attachment of the fluorophenyl and indole groups. Common synthetic routes may include:

    Formation of the Imidazolidinone Ring: This can be achieved through the reaction of a suitable diamine with a carbonyl compound under acidic or basic conditions.

    Attachment of the Fluorophenyl Group: This step may involve the use of a fluorophenyl ethyl halide and a suitable base to facilitate nucleophilic substitution.

    Attachment of the Indole Moiety: This can be done through a coupling reaction using an indole derivative and a suitable coupling agent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-{1-[2-(3-fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-[(1-methyl-1H-indol-3-yl)methyl]acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorophenyl or indole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenated reagents, bases, or acids depending on the specific substitution reaction.

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

2-{1-[2-(3-Fluorphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-[(1-Methyl-1H-indol-3-yl)methyl]acetamid:

    Chemie: Als Baustein für die Synthese komplexerer Moleküle.

    Biologie: Als Sonde zur Untersuchung biologischer Prozesse, an denen die Fluorphenyl- und Indolanteile beteiligt sind.

    Medizin: Potenzielle therapeutische Anwendungen aufgrund seiner einzigartigen Struktur und biologischen Aktivität.

    Industrie: Einsatz bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen.

Wirkmechanismus

Der Wirkmechanismus von 2-{1-[2-(3-Fluorphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-[(1-Methyl-1H-indol-3-yl)methyl]acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Fluorphenyl- und Indolanteile können mit Proteinen oder Enzymen interagieren und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, müssten durch weitere experimentelle Untersuchungen aufgeklärt werden.

Wirkmechanismus

The mechanism of action of 2-{1-[2-(3-fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-[(1-methyl-1H-indol-3-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The fluorophenyl and indole moieties may interact with proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.

Vergleich Mit ähnlichen Verbindungen

2-{1-[2-(3-Fluorphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-[(1-Methyl-1H-indol-3-yl)methyl]acetamid: kann mit anderen ähnlichen Verbindungen verglichen werden, um seine Einzigartigkeit hervorzuheben:

    Ähnliche Verbindungen: Verbindungen mit ähnlichen Strukturen können solche umfassen, die Fluorphenyl-, Imidazolidinon- oder Indolanteile enthalten.

    Einzigartigkeit: Die Kombination dieser drei funktionellen Gruppen in einem einzigen Molekül macht diese Verbindung einzigartig und möglicherweise vielseitiger in ihren Anwendungen.

Eigenschaften

Molekularformel

C23H23FN4O3

Molekulargewicht

422.5 g/mol

IUPAC-Name

2-[1-[2-(3-fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-[(1-methylindol-3-yl)methyl]acetamide

InChI

InChI=1S/C23H23FN4O3/c1-27-14-16(18-7-2-3-8-20(18)27)13-25-21(29)12-19-22(30)28(23(31)26-19)10-9-15-5-4-6-17(24)11-15/h2-8,11,14,19H,9-10,12-13H2,1H3,(H,25,29)(H,26,31)

InChI-Schlüssel

WEKYJSTZBTTXGA-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(C2=CC=CC=C21)CNC(=O)CC3C(=O)N(C(=O)N3)CCC4=CC(=CC=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.